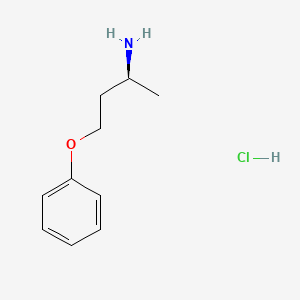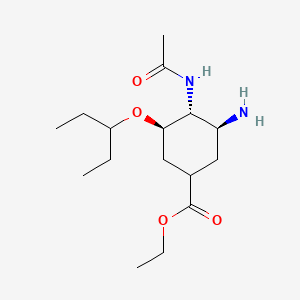![molecular formula C12H15ClN2S B13451735 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride typically involves the formation of the thiazole ring followed by the attachment of the phenyl and ethan-1-amine groups. Common synthetic methods include:
Cyclization Reactions: Thioamides react with alpha-haloketones to form thiazole rings through nucleophilic attack and subsequent cyclization.
Substitution Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Thiazoles: Formed from substitution reactions.
科学的研究の応用
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride has various scientific research applications:
作用機序
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to other thiazole derivatives .
特性
分子式 |
C12H15ClN2S |
|---|---|
分子量 |
254.78 g/mol |
IUPAC名 |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-4-2-10(3-5-11)6-7-13;/h2-5,8H,6-7,13H2,1H3;1H |
InChIキー |
GVVFDMVJYXLBKL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


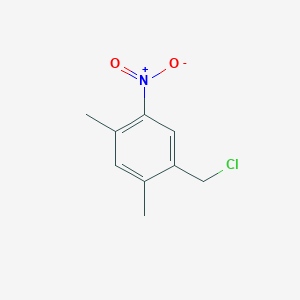
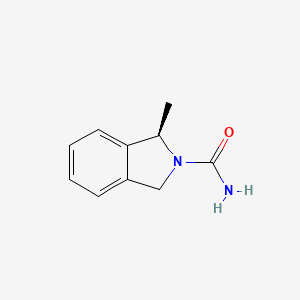
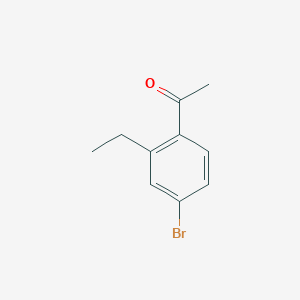
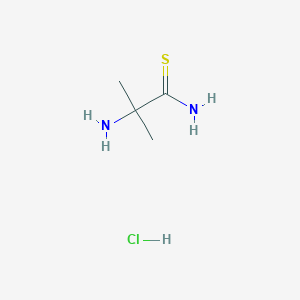
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)

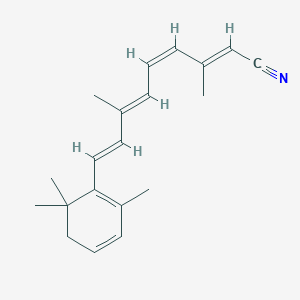
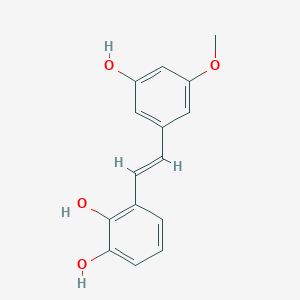
![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)

